Cephalexin

Description

Properties

CAS No. |

34632-04-7 |

|---|---|

Molecular Formula |

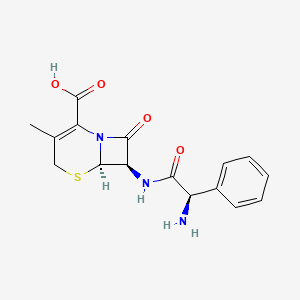

C16H17N3O4S |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11+,15+/m0/s1 |

InChI Key |

ZAIPMKNFIOOWCQ-FIXISWKDSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)SC1)C(=O)O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |

Appearance |

Off-White Solid |

melting_point |

171-173°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(S*)]]-7-[(Aminophenylacetyl)amino]- 3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-(α-Amino-L-phenyla |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Efficiency

Penicillin acylase catalyzes the condensation of 7-aminodeacetoxycephalosporanic acid (7-ADCA) and L-phenylglycine methyl ester (PGME) to form cephalexin. The reaction occurs at pH 6.2–7.0 and 15–20°C, with a molar ratio of 1.17–1.4:1 (PGME:7-ADCA). Immobilized enzymes (23 U/g activity) enable reuse across 4–8 cycles, achieving 29.2 g of cephalexin per batch at 99.9% purity. Competitive inhibition by PGME occurs above 250 mM, reducing synthesis rates by 40%.

Table 1: Kinetic Parameters for Penicillin Acylase in Cephalexin Synthesis

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 6.2–7.0 | |

| Temperature Range | 15–20°C | |

| (7-ADCA) | 12.5 mM | |

| (PGME) | 8.7 mM | |

| Max Productivity | 29.2 g/batch | |

| Enzyme Inhibition (PGME) | >250 mM |

Industrial-Scale Preparation Methods

Patent CN105274177A Protocol

This method uses a penicillin acylase separator with U-shaped agitators and 100-mesh filters to isolate enzymes (Figure 1):

-

Acylation : PGME derivatives (18.5–21.6 g) are added to 7-ADCA (20 g in 140–180 mL H₂O) over 45–75 minutes.

-

Separation : Viscosity-adjusted reaction mixtures (50–200 mPa·s) undergo centrifugal filtration, recovering 80–90% of enzymes.

-

Crystallization : Filtrates are acidified to pH 1.3–1.5 with H₂SO₄, heated to 30–60°C, and crystallized at pH 4.0–6.0 using NH₄OH.

Table 2: Capsule Formulation from CN105274177A

| Component | Quantity per Capsule | Function |

|---|---|---|

| Cephalexin Monohydrate | 250 mg | Active Ingredient |

| Microcrystalline Cellulose | 35.6 mg | Binder |

| Croscarmellose Sodium | 8.4 mg | Disintegrant |

| Magnesium Stearate | 3.5 mg | Lubricant |

Reactor Design and Optimization

α-Amino Ester Hydrolase (AEH) Systems

AEH reactors mitigate PGME inhibition through cascade configurations:

Microfluidic ATPS Devices

Parallel-flow microreactors with polyethylene glycol (PEG)-dextran phases achieve 70% yield by:

-

Electrophoretic Enhancement : Applying 10–15 V/cm accelerates 7-ADCA transport across the phase interface.

-

Residence Time Control : 30-minute residence in enzyme phases minimizes cephalexin hydrolysis.

Quality Control and Analytical Methods

Chemical Reactions Analysis

Types of Reactions: Cephalexin undergoes various chemical reactions, including:

Oxidation: Cephalexin can be degraded by hydroxyl radicals, leading to the formation of byproducts.

Hydrolysis: Enzymatic hydrolysis of cephalexin can produce 7-ADCA and phenylglycine.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals generated through advanced oxidation processes.

Hydrolysis: Penicillin acylase enzyme under controlled pH and temperature conditions.

Major Products:

Oxidation: Various degradation byproducts, some of which may be toxic to aquatic organisms.

Hydrolysis: 7-ADCA and phenylglycine.

Scientific Research Applications

Clinical Applications

Cephalexin is indicated for the treatment of several types of infections, including:

- Respiratory Tract Infections : Effective against pathogens causing pharyngitis, pneumonia, and bronchitis.

- Otitis Media : Commonly prescribed for middle ear infections in children.

- Skin and Skin Structure Infections : Treats cellulitis and other skin infections caused by Staphylococcus aureus and Streptococcus pyogenes.

- Bone Infections : Utilized in treating osteomyelitis caused by susceptible organisms.

- Genitourinary Tract Infections : Effective for urinary tract infections, including acute prostatitis .

Case Study Overview

-

Skin and Soft Tissue Infections :

A randomized controlled trial involving 166 outpatient subjects demonstrated that cephalexin achieved a clinical cure rate of 84.1% compared to 90.5% for placebo in patients with skin abscesses . Notably, the study highlighted that the presence of methicillin-resistant Staphylococcus aureus (MRSA) did not significantly affect the outcomes when treated with cephalexin. -

Urinary Tract Infections :

A retrospective cohort study evaluated the effectiveness of cephalexin administered twice daily versus four times daily in treating uncomplicated urinary tract infections. The treatment failure rates were similar between the two dosing regimens (12.7% vs. 17%), indicating that a twice-daily regimen is as effective as the traditional four-times-daily approach . -

Comparative Effectiveness :

Another study assessed the combination of cephalexin with trimethoprim-sulfamethoxazole for cellulitis treatment. The addition of trimethoprim-sulfamethoxazole did not improve clinical outcomes compared to cephalexin alone, suggesting that monotherapy may be sufficient in certain cases .

Data Tables

Mechanism of Action

Cephalexin exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of cell wall assembly. This binding inhibits the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis and death .

Comparison with Similar Compounds

Cefadroxil

- Structural Difference : Cefadroxil has a hydroxyl group at the 3-position of the cephem nucleus, enhancing its stability and prolonging its half-life (t1/2 = 1.5–2 hours vs. 0.5–1.2 hours for cephalexin) .

Pharmacokinetics :

Parameter Cephalexin Cefadroxil Cmax (500 mg dose) 21.29 µg/mL 18–22 µg/mL AUC0–∞ 90–110 µg·h/mL 120–140 µg·h/mL t1/2 0.5–1.2 h 1.5–2 h Urinary Excretion 80–90% 90–95% Clinical Use : Cefadroxil’s longer half-life allows twice-daily dosing, improving adherence in UTIs and skin infections. However, cephalexin achieves higher peak concentrations, making it more suitable for acute infections requiring rapid bactericidal activity .

Cephradine

- Pharmacokinetic Comparison :

- Efficacy : Both drugs show comparable MIC values against MSSA, but cephalexin has better tissue penetration in respiratory infections .

Second-Generation Cephalosporins: Cefuroxime

- Spectrum : Cefuroxime covers additional Gram-negative pathogens (e.g., Haemophilus influenzae) due to β-lactamase stability.

- Clinical Outcomes: In a study comparing cephalexin-clavulanic acid, cefuroxime, and amoxicillin-clavulanic acid: Swelling resolution at follow-up: No significant difference between cephalexin-clavulanic acid and cefuroxime (p=0.131) . Fever resolution: Cephalexin-clavulanic acid achieved faster symptom relief (100% resolution vs. 85% for cefuroxime; p=0.045) .

Penicillin Derivatives: Amoxicillin

- Mechanistic Difference : Amoxicillin, a penicillin, targets a broader range of PBPs but is more susceptible to β-lactamases.

MIC Comparison :

Pathogen Cephalexin MIC90 (µg/mL) Amoxicillin MIC90 (µg/mL) S. aureus 2–4 0.5–1 E. coli 8–16 4–8 - Side Effects : Both drugs cause nausea and diarrhea, but amoxicillin has higher rates of allergic reactions (10% vs. 5% for cephalexin) .

Other β-Lactams: Cefaclor

- Structural Difference : Cefaclor replaces cephalexin’s 3-methyl group with chlorine, improving Gram-negative coverage (e.g., Moraxella catarrhalis).

- Pharmacokinetics :

- Clinical Use : Preferred for otitis media due to enhanced activity against H. influenzae, whereas cephalexin remains superior in UTIs .

Drug Interactions and Combinations

Biological Activity

Cephalexin, a first-generation cephalosporin antibiotic, is widely used for treating various bacterial infections. Its biological activity primarily targets Gram-positive bacteria, with limited efficacy against Gram-negative organisms. This article delves into the biological activity of cephalexin, supported by research findings, data tables, and case studies.

Cephalexin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against rapidly dividing bacteria.

Spectrum of Activity

Cephalexin demonstrates strong activity against a variety of Gram-positive bacteria, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

- Streptococcus pyogenes

Its activity against Gram-negative bacteria is more modest and includes:

- Escherichia coli

- Proteus mirabilis

- Klebsiella pneumoniae

Table 1: Antibacterial Spectrum of Cephalexin

| Bacteria Type | Example Species | Activity Level |

|---|---|---|

| Gram-positive | Staphylococcus aureus | High |

| Streptococcus pneumoniae | High | |

| Streptococcus pyogenes | High | |

| Gram-negative | Escherichia coli | Moderate |

| Proteus mirabilis | Moderate | |

| Klebsiella pneumoniae | Moderate |

In Vitro Studies

Research has shown that cephalexin's minimum inhibitory concentration (MIC) values vary depending on the bacterial strain and environmental conditions. A study assessed the in vitro activity of cephalexin alongside other cephalosporins against clinical isolates. The results indicated that cephalexin had comparable efficacy to cefadroxil but less than that of second-generation cephalosporins like cefuroxime .

Table 2: MIC Values for Cephalexin Against Selected Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1.0 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Case Studies and Clinical Efficacy

Cephalexin has been effectively used in various clinical settings. For instance, a study involving patients with group A beta-hemolytic streptococcal throat infections demonstrated that cephalexin was as effective as penicillin, providing an alternative for patients allergic to penicillin .

Another case study highlighted the successful treatment of skin and soft tissue infections with cephalexin, where it was administered at a dosage of 500 mg every six hours for a week. The outcome showed significant improvement in symptoms and bacterial clearance .

Interactions and Resistance

The biological activity of cephalexin can be affected by interactions with metal ions. A study indicated that complexation with essential trace elements could lead to antagonistic effects, increasing MIC values and reducing antibacterial efficacy . Furthermore, resistance mechanisms such as β-lactamase production by certain bacteria can diminish the effectiveness of cephalexin, necessitating careful selection based on susceptibility testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.